C14H13ClFN3O
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Overview
Description
The compound with the molecular formula C14H13ClFN3O is a chemical entity that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14H13ClFN3O typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of a substituted aniline with a chloro-fluoro benzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
C14H13ClFN3O: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
C14H13ClFN3O: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of C14H13ClFN3O involves its interaction with specific molecular targets within biological systems. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
C14H13ClFN3O: can be compared with other similar compounds based on its structural and functional properties. Some similar compounds include:
C14H13ClN2O: Differing by the absence of a fluorine atom.
C14H13FN3O: Differing by the absence of a chlorine atom.
C14H13ClFN2O: Differing by the absence of a nitrogen atom.
The uniqueness of This compound lies in its specific combination of chlorine, fluorine, and nitrogen atoms, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H13ClFN3O |
---|---|
Molecular Weight |
293.72 g/mol |
IUPAC Name |
N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C14H13ClFN3O/c1-19-7-3-4-10(19)8-14(20)18-17-9-11-12(15)5-2-6-13(11)16/h2-7,9H,8H2,1H3,(H,18,20)/b17-9- |
InChI Key |
FLIWFSDNUXLHLY-MFOYZWKCSA-N |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C\C2=C(C=CC=C2Cl)F |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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